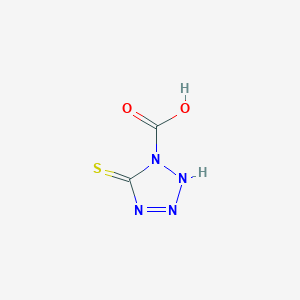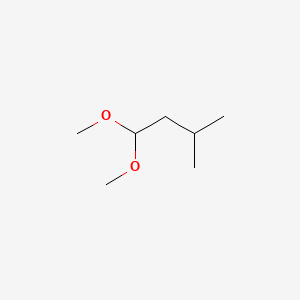
Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- is a complex organic compound with a unique structure that includes a benzonitrile core substituted with a methylamino carbonyl group and a propynyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- typically involves multiple steps. One common method includes the reaction of benzonitrile with appropriate reagents to introduce the methylamino carbonyl and propynyloxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies on its molecular interactions can provide insights into its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(2-propynyloxy)-: Shares the propynyloxy group but differs in the core structure.
Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)-: Contains a similar propynyloxy group but has different substituents.
Uniqueness
Benzonitrile, 4-(((methylamino)carbonyl)oxy)-3-(2-propynyloxy)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
52174-12-6 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(4-cyano-2-prop-2-ynoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H10N2O3/c1-3-6-16-11-7-9(8-13)4-5-10(11)17-12(15)14-2/h1,4-5,7H,6H2,2H3,(H,14,15) |
InChI Key |
WDRMZRCPNGJCIL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(C=C(C=C1)C#N)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)


![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)



